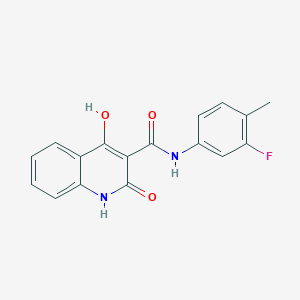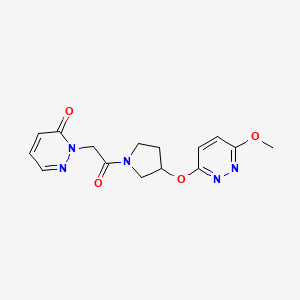![molecular formula C17H25N3O5S B2835702 methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2380178-48-1](/img/structure/B2835702.png)
methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a cyclobutyl group, and a sulfamoylphenyl moiety, making it a unique and versatile molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, including the formation of the morpholine ring, the cyclobutyl group, and the sulfamoylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. These methods would also consider cost-effectiveness and environmental impact, ensuring that the production process is sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate include other carbamate derivatives and compounds with morpholine or cyclobutyl groups. Examples include:
- N-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]acetamide
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-24-16(21)19-14-3-5-15(6-4-14)26(22,23)18-13-17(7-2-8-17)20-9-11-25-12-10-20/h3-6,18H,2,7-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFQVOSENFWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
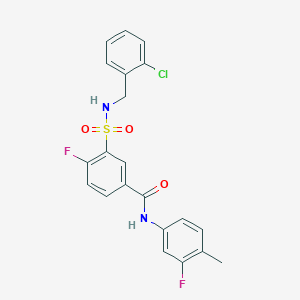
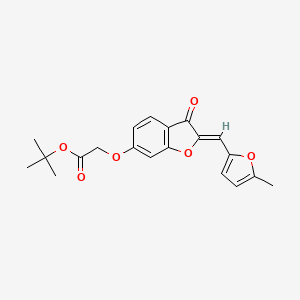
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2835624.png)
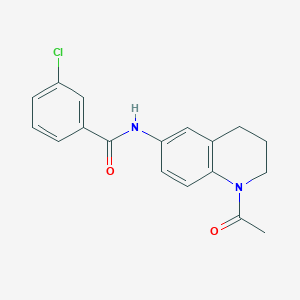
![(1E)-1-[1-(2,5-dimethoxyphenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)methanimine](/img/structure/B2835626.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2835628.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)
![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)
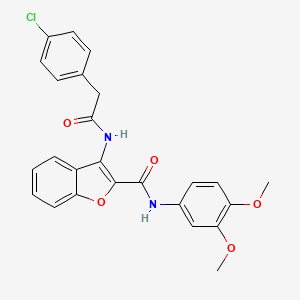
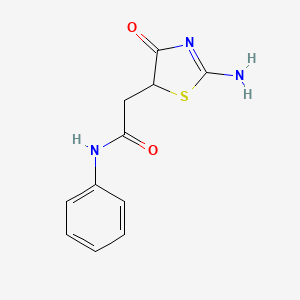
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2835639.png)
